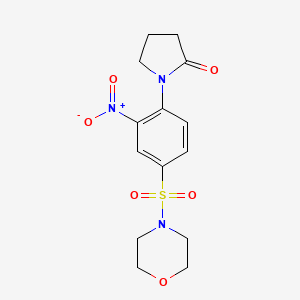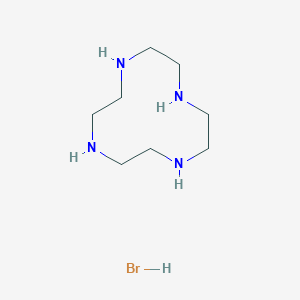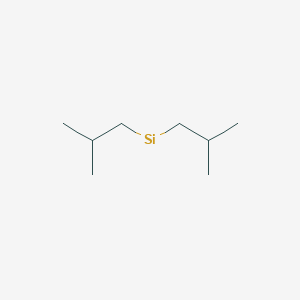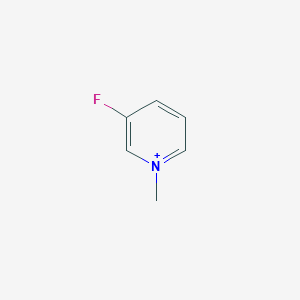![molecular formula C15H12N2O3 B14284753 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole CAS No. 140714-26-7](/img/structure/B14284753.png)
9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole is a chemical compound with the molecular formula C15H13NO3. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of the nitro group and the oxirane ring in its structure makes it a compound of interest in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole typically involves the nitration of 9-(oxiran-2-ylmethyl)-9H-carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of 9-[Amino(oxiran-2-YL)methyl]-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxirane ring can also react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(Oxiran-2-ylmethyl)-9H-carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
9-(2,3-Epoxypropan-1-yl)-9H-carbazole: Similar structure but different positioning of the oxirane ring.
9-Glycidylcarbazole: Another derivative with an epoxy group but without the nitro group.
Uniqueness
The presence of both the nitro group and the oxirane ring in 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole makes it unique. The nitro group adds reactivity and potential biological activity, while the oxirane ring provides a site for further chemical modifications.
Propriétés
Numéro CAS |
140714-26-7 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
9-[nitro(oxiran-2-yl)methyl]carbazole |
InChI |
InChI=1S/C15H12N2O3/c18-17(19)15(14-9-20-14)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8,14-15H,9H2 |
Clé InChI |
LPUWAAZGNNYNIW-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C(N2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)

![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)

![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)

![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)

![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)

![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
